Cas no 1178773-36-8 (1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine)

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
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- 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine
- 1-Methyl-N-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-3-amine
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- インチ: 1S/C9H15N3O/c1-12-5-2-9(11-12)10-8-3-6-13-7-4-8/h2,5,8H,3-4,6-7H2,1H3,(H,10,11)
- InChIKey: VYRHKUMPGILEEC-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)NC1C=CN(C)N=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 159
- トポロジー分子極性表面積: 39.1
- XLogP3: 1
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167149-0.1g |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 0.1g |
$892.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10973-1G |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 95% | 1g |
¥ 4,375.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10973-250MG |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 95% | 250MG |
¥ 1,755.00 | 2023-03-31 | |
Enamine | EN300-167149-0.5g |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 0.5g |
$974.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10973-5G |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 95% | 5g |
¥ 13,127.00 | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371788-500mg |
1-Methyl-N-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-3-amine |
1178773-36-8 | 95% | 500mg |
¥4454.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371788-1g |
1-Methyl-N-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-3-amine |
1178773-36-8 | 95% | 1g |
¥7159.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985933-1g |
1-Methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 95% | 1g |
¥4494.0 | 2023-04-05 | |
Enamine | EN300-167149-0.05g |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 0.05g |
$851.0 | 2023-06-08 | ||
Enamine | EN300-167149-0.25g |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |
1178773-36-8 | 0.25g |
$933.0 | 2023-06-08 |
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine 関連文献
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amineに関する追加情報
Introduction to 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine (CAS No. 1178773-36-8) and Its Emerging Applications in Chemical Biology
The compound 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine, identified by the CAS number 1178773-36-8, represents a novel heterocyclic molecule with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrazole class, a structural motif renowned for its broad biological activity and utility in drug discovery. The presence of an N-methylpyrazole core linked to an oxane ring introduces unique functional properties that make it a valuable scaffold for developing innovative therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges. The 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine structure combines the pharmacophoric properties of pyrazole with the metabolic stability provided by the oxane moiety, making it an attractive candidate for further exploration. Its molecular architecture suggests potential interactions with biological targets, including enzymes and receptors, which are critical for modulating cellular processes.
In the realm of drug development, the 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine compound has garnered attention due to its ability to serve as a versatile intermediate in synthesizing more complex molecules. The oxan-4-yl group enhances solubility and bioavailability, while the methylpyrazole core provides a rigid framework for selective binding. These characteristics are particularly relevant in the design of small-molecule inhibitors targeting kinases and other enzyme-driven diseases.
Current research indicates that derivatives of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine exhibit promising activity against inflammatory pathways and cancer-related signaling cascades. Studies have demonstrated that modifications to this scaffold can lead to compounds with enhanced selectivity and potency. For instance, recent publications describe the synthesis of analogs that show inhibitory effects on Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis.
The oxane ring in 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine not only contributes to its structural stability but also influences its pharmacokinetic profile. This feature is particularly advantageous when designing drugs intended for oral administration, as it can mitigate issues related to rapid metabolism and poor absorption. Additionally, the pyrazole moiety is known to engage in hydrogen bonding interactions, which can be exploited to improve binding affinity to biological targets.
Emerging data also suggest that 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine and its derivatives may have applications in neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors has been explored in preclinical models. Preliminary results indicate that certain analogs exhibit neuroprotective effects, potentially making them viable candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease.
The synthesis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine involves multi-step organic transformations that highlight its synthetic accessibility. The process typically begins with the formation of the pyrazole core followed by functionalization with the N-methyl group and oxan ring attachment. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with global trends toward green chemistry principles, emphasizing environmentally conscious drug design.
From a computational chemistry perspective, virtual screening techniques have been employed to identify promising derivatives of 1-methyl-N-(oxan-4-ylyl)-1H-pyrazol -3 -amine based on their predicted binding affinities to target proteins. Machine learning models trained on large datasets have accelerated this process by rapidly evaluating thousands of molecular structures. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.
The versatility of 1-methyl-N-(oxan -4 -yl)-1H -pyrazol -3 -amine as a scaffold is further underscored by its utility in fragment-based drug design. By incorporating this compound into high-throughput screening campaigns, researchers can identify fragments that bind weakly but effectively to biological targets. Subsequent optimization of these fragments can lead to novel drug candidates with improved pharmacological profiles.
In conclusion, 1-methyl-N-(oxan -4 -yl) -1 H -pyrazol -3 -amine (CAS No. 1178773 -36 -8) represents a compelling molecule with broad applications in chemical biology and pharmaceutical research. Its unique structural features, combined with recent advances in synthetic methodologies and computational screening, position it as a promising candidate for developing next-generation therapeutics. As research continues to uncover new biological functions and mechanisms, compounds derived from this scaffold are likely to play an increasingly important role in addressing unmet medical needs.
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